5-Vinyl-2-pyrrolidinone is a specialized C-vinyl functionalized gamma-lactam that serves a dual role in pharmaceutical manufacturing and analytical chemistry. Structurally, it is the cyclic lactam form of the antiepileptic drug Vigabatrin (4-amino-hex-5-enoic acid). In industrial procurement, it is most frequently sourced as the official European and US Pharmacopeia reference standard (Vigabatrin Impurity A) for rigorous API quality control workflows [1]. Beyond its critical regulatory function, it is a highly valuable late-stage synthetic intermediate, offering a free secondary amide and a terminal alkene that enable regioselective functionalizations and controlled ring-opening not possible with commodity pyrrolidone derivatives [2].
A common procurement error is confusing 5-vinyl-2-pyrrolidinone with the bulk commodity monomer N-vinyl-2-pyrrolidone (CAS 88-12-0). This substitution is chemically catastrophic. N-vinyl-2-pyrrolidone features an alkene conjugated directly to the nitrogen lone pair, optimizing it for rapid radical polymerization to form polyvinylpyrrolidone (PVP) [1]. In contrast, 5-vinyl-2-pyrrolidinone isolates the vinyl group at the C5 position, preserving the secondary amide (NH) for hydrogen bonding or orthogonal protection, and preventing spontaneous polymerization. Furthermore, only the C5-vinyl isomer can undergo targeted acid-catalyzed ring-opening hydrolysis to yield the 4-amino-5-hexenoic acid framework; substituting an N-vinyl analog completely abolishes this synthetic pathway and invalidates any API impurity profiling [2].
In pharmacopeial HPLC assays, 5-vinyl-2-pyrrolidinone (Impurity A) must be chromatographically resolved from the Vigabatrin API to validate method specificity. Because it is the cyclized lactam, it is significantly less polar than the zwitterionic open-chain amino acid, resulting in a distinct retention time profile that allows for baseline resolution (typically R > 1.5) under standard reverse-phase conditions .
| Evidence Dimension | Chromatographic separation (Retention behavior) |
| Target Compound Data | 5-Vinyl-2-pyrrolidinone (Lactam form, lower polarity, later elution) |
| Comparator Or Baseline | Vigabatrin API (Open-chain zwitterion, high polarity, early elution) |
| Quantified Difference | Baseline resolution (R > 1.5) required by USP/EP monographs. |
| Conditions | Pharmacopeial HPLC/UV impurity profiling assays. |
Procurement of the exact, high-purity lactam standard is legally and technically mandatory for pharmaceutical QC labs validating Vigabatrin batches for commercial release.
As an advanced synthetic intermediate, 5-vinyl-2-pyrrolidinone undergoes highly efficient acid-catalyzed ring-opening to yield 4-amino-5-hexenoic acid. Standard industrial protocols utilizing 5% aqueous hydrochloric acid at 95-100 °C achieve near-quantitative conversion to the target amino acid salt [1]. This reactivity profile is impossible with N-substituted pyrrolidones, which resist useful ring-opening and instead undergo vinyl hydrolysis or polymerization.
| Evidence Dimension | Ring-opening hydrolysis yield to gamma-amino acid |
| Target Compound Data | 5-Vinyl-2-pyrrolidinone (>90% conversion to 4-amino-5-hexenoic acid) |
| Comparator Or Baseline | N-Vinyl-2-pyrrolidone (0% conversion to target; undergoes side reactions) |
| Quantified Difference | Exclusive formation of the Vigabatrin framework. |
| Conditions | 5% aqueous HCl, 95-100 °C heating for 5 hours. |
For API manufacturers, sourcing this exact intermediate enables a streamlined, high-yield final deprotection/hydrolysis step to produce commercial Vigabatrin.
The C5-vinyl group provides an electronically isolated terminal alkene that can undergo olefin cross-metathesis or hydroboration while the lactam NH remains available for independent functionalization [1]. In contrast, N-vinyl pyrrolidones couple the alkene directly to the nitrogen lone pair, creating an enamine-like system that alters electronic properties and restricts orthogonal functionalization.
| Evidence Dimension | Electronic isolation of the alkene |
| Target Compound Data | 5-Vinyl-2-pyrrolidinone (Alkene isolated from amide resonance) |
| Comparator Or Baseline | N-Vinyl-2-pyrrolidone (Alkene conjugated with amide nitrogen) |
| Quantified Difference | Enables standard terminal olefin chemistry without enamine-like side reactions. |
| Conditions | Transition-metal catalyzed metathesis or hydrofunctionalization. |
Synthetic chemists must select the C5-vinyl isomer to build complex functionalized lactam libraries without triggering unwanted enamine degradation.
Directly following from its distinct chromatographic retention profile, this compound is mandated as the USP/EP Reference Standard (Impurity A) for batch release testing and stability-indicating assays of Vigabatrin. Procurement of high-purity lots is essential for system suitability testing .
Leveraging its highly efficient acid-catalyzed ring-opening properties, 5-vinyl-2-pyrrolidinone is procured as a late-stage intermediate for the commercial synthesis of Vigabatrin and related GABA-aminotransferase inhibitors[1].
Because the C5-vinyl group is electronically isolated from the amide nitrogen, medicinal chemists utilize this compound as a versatile building block to construct complex pyrrolidinone libraries via olefin metathesis and hydrofunctionalization [2].
Corrosive;Acute Toxic;Irritant